

# A Comparative Analysis of SDI-118 and Existing Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **SDI-118** (also known as ABBV-552), a novel synaptic vesicle glycoprotein 2A (SV2A) modulator, with currently available treatments for Alzheimer's disease (AD). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **SDI-118**'s potential positioning within the AD therapeutic landscape.

#### **Introduction to SDI-118**

**SDI-118** is a small molecule that modulates the function of SV2A, a protein integral to presynaptic vesicle trafficking and neurotransmitter release.[1][2] By enhancing synaptic efficiency, **SDI-118** aims to improve cognitive function, which is significantly impaired in Alzheimer's disease due to synaptic dysfunction and loss.[1] Unlike many existing treatments that target downstream pathologies of AD, such as amyloid plaques and neurofibrillary tangles, **SDI-118** focuses on a fundamental mechanism of neuronal communication.[1][2] The therapeutic rationale is that by improving synaptic function, **SDI-118** may offer symptomatic relief and potentially modify the disease course.

#### **Current Alzheimer's Disease Treatments**

Existing Alzheimer's treatments can be broadly categorized into two main classes: symptomatic agents and disease-modifying therapies.



- Symptomatic Agents: These include cholinesterase inhibitors (Donepezil, Rivastigmine,
  Galantamine) and an N-methyl-D-aspartate (NMDA) receptor antagonist (Memantine).
   Cholinesterase inhibitors work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning, while memantine protects brain cells from damage caused by excess glutamate.[3][4][5]
- Disease-Modifying Therapies: This newer class of drugs primarily consists of monoclonal antibodies that target amyloid-beta (Aβ) plaques, a hallmark pathology of Alzheimer's disease. These include Lecanemab, Donanemab, and Aducanumab, which are designed to slow the progression of the disease by removing Aβ from the brain.[6][7][8]

#### **Preclinical Data Comparison**

While published literature states that **SDI-118** has shown "cognitive enhancing effects in a range of animal models of cognitive deficit in rodents," specific quantitative data from these preclinical studies are not publicly available at this time.[1] This limits a direct quantitative comparison with the extensive preclinical data available for the established Alzheimer's treatments.

#### **Clinical Data Comparison**

The following tables summarize the available clinical data for **SDI-118** and approved Alzheimer's disease treatments.

#### **Table 1: Efficacy Data from Pivotal Clinical Trials**



| Drug                   | Target<br>Population                           | Primary<br>Endpoint(s)                                  | Key Efficacy<br>Results                                                                                              | Citation(s)  |
|------------------------|------------------------------------------------|---------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|--------------|
| SDI-118 (ABBV-<br>552) | Mild Alzheimer's<br>Disease                    | Change from<br>baseline in<br>ADAS-Cog14 at<br>12 weeks | Data from the ongoing Phase 2 trial are not yet available.                                                           | [9]          |
| Lecanemab              | Early Alzheimer's<br>Disease                   | Change from<br>baseline in CDR-<br>SB at 18 months      | -0.45 difference<br>vs. placebo (27%<br>slowing of<br>decline)                                                       | [10]         |
| Donanemab              | Early<br>Symptomatic<br>Alzheimer's<br>Disease | Change from<br>baseline in<br>iADRS at 76<br>weeks      | 35% slowing of decline vs. placebo in low/medium tau population                                                      | [4][8][11]   |
| Aducanumab             | Early Alzheimer's<br>Disease                   | Change from<br>baseline in CDR-<br>SB at 78 weeks       | EMERGE trial: -0.39 difference vs. placebo (22% slowing of decline). ENGAGE trial did not meet its primary endpoint. | [12][13][14] |
| Donepezil              | Mild to Moderate<br>Alzheimer's<br>Disease     | Change from<br>baseline in<br>ADAS-Cog at 24<br>weeks   | 2.8 to 3.1 point improvement vs. placebo.                                                                            | [15][16]     |
| Rivastigmine           | Mild to Moderate<br>Alzheimer's<br>Disease     | Change from<br>baseline in<br>ADAS-Cog at 26<br>weeks   | 1.9 to 4.9 point improvement vs. placebo.                                                                            |              |



| Galantamine | Mild to Moderate<br>Alzheimer's<br>Disease      | Change from baseline in ADAS-Cog at 6 months          | 3.8 to 3.9 point improvement vs. placebo.                                                                   | [17][18][19] |
|-------------|-------------------------------------------------|-------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|--------------|
| Memantine   | Moderate to<br>Severe<br>Alzheimer's<br>Disease | Change from<br>baseline in<br>ADAS-Cog at 24<br>weeks | Statistically significant improvement over placebo in some studies, but results have been mixed in mild AD. | [16][20][21] |

ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; CDR-SB: Clinical Dementia Rating-Sum of Boxes; iADRS: integrated Alzheimer's Disease Rating Scale.

### Table 2: Safety and Tolerability Data from Pivotal Clinical Trials



| Drug               | Common Adverse<br>Events (>10%)                                          | Serious Adverse<br>Events                                                   | Citation(s)  |
|--------------------|--------------------------------------------------------------------------|-----------------------------------------------------------------------------|--------------|
| SDI-118 (ABBV-552) | Dizziness,<br>hypersomnia,<br>somnolence (in Phase<br>1)                 | No serious adverse events reported in Phase 1.                              | [1]          |
| Lecanemab          | Infusion-related reactions, amyloid-related imaging abnormalities (ARIA) | ARIA-E (edema/effusion), ARIA-H (microhemorrhage and superficial siderosis) | [22]         |
| Donanemab          | ARIA, infusion-related reactions, nausea                                 | ARIA-E, ARIA-H                                                              | [4][8][11]   |
| Aducanumab         | ARIA, headache, fall                                                     | ARIA-E, ARIA-H                                                              | [12][13][14] |
| Donepezil          | Nausea, diarrhea,<br>insomnia, vomiting                                  | Bradycardia, syncope                                                        | [15][16]     |
| Rivastigmine       | Nausea, vomiting,<br>diarrhea, anorexia                                  | Bradycardia, syncope                                                        |              |
| Galantamine        | Nausea, vomiting,<br>diarrhea, dizziness                                 | Bradycardia, syncope                                                        | [17][18][19] |
| Memantine          | Dizziness, headache,<br>confusion,<br>constipation                       | [16][20][21]                                                                |              |

#### **Experimental Protocols**

A generalized workflow for the pivotal clinical trials of these Alzheimer's treatments is outlined below. Specific details for each trial can be found in the cited literature.



## Screening & Baseline Assessment (Cognitive, Functional, Biomarker) Randomization **Treatment Period** (Drug or Placebo) Regular Monitoring (Safety, Efficacy, Biomarkers) **Primary Endpoint Assessment**

#### Generalized Clinical Trial Workflow for Alzheimer's Disease

Click to download full resolution via product page

Follow-up Period

Caption: Generalized workflow of pivotal clinical trials for Alzheimer's disease treatments.

#### **Signaling Pathways**

The following diagrams illustrate the key signaling pathways targeted by SDI-118 and existing Alzheimer's treatments.



#### **SDI-118: SV2A Modulation**





Click to download full resolution via product page



**Caption: SDI-118** modulates SV2A to enhance synaptic vesicle function and neurotransmitter release.

#### **Amyloid-Targeting Monoclonal Antibodies**



Click to download full resolution via product page

**Caption:** Amyloid-targeting antibodies bind to and promote the clearance of amyloid-beta plaques.



#### **Cholinesterase Inhibitors**

# Synaptic Cleft Cholinesterase Inhibitor (Donepezil, Rivastigmine, Galantamine) Broken down by Binds to Postsynaptic Neuron Acetylcholinesterase (AChE) Enhanced Cholinergic Signaling

Click to download full resolution via product page

Caption: Cholinesterase inhibitors increase acetylcholine levels by preventing its breakdown.

#### **NMDA Receptor Antagonist**



# Synapse Excess Glutamate Overactivates Blocks NMDA Receptor Excessive Calcium Influx

#### Mechanism of Action of NMDA Receptor Antagonist

Click to download full resolution via product page

**Caption:** Memantine blocks NMDA receptors to prevent excitotoxicity from excess glutamate.

#### Conclusion

**SDI-118** represents a novel approach to Alzheimer's disease treatment by targeting synaptic function directly through SV2A modulation. Phase 1 trials have demonstrated a favorable safety and pharmacokinetic profile.[1] The ongoing Phase 2 trial in patients with mild Alzheimer's will be critical in establishing its efficacy and further defining its therapeutic potential.

In comparison to existing treatments, **SDI-118** offers a distinct mechanism of action that is not directly focused on the hallmark pathologies of amyloid and tau. This suggests that it could



have a complementary role to disease-modifying therapies or offer an alternative for patients who do not respond to or are not candidates for amyloid-targeting antibodies. Furthermore, its potential to improve cognitive function through a fundamental synaptic mechanism could provide symptomatic benefits comparable or superior to current symptomatic agents.

The lack of publicly available quantitative preclinical efficacy data for **SDI-118** currently limits a full comparative assessment. Future data from the ongoing clinical development of ABBV-552 will be essential to fully understand its place in the evolving landscape of Alzheimer's disease therapeutics. Researchers and clinicians should closely monitor the results of these trials to assess the ultimate clinical utility of this promising new agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SDI-118, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABBV-552 | ALZFORUM [alzforum.org]
- 3. Role of Cholinergic Signaling in Alzheimer's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. UCSF Alzheimer's Disease Trial → Donanemab (LY3002813) in Participants With Early Alzheimer's Disease (TRAILBLAZER-ALZ 2) [clinicaltrials.ucsf.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABBV-552 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 10. neurology.org [neurology.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]







- 12. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rxfiles.ca [rxfiles.ca]
- 14. neurology.org [neurology.org]
- 15. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer's Disease Presented -Practical Neurology [practicalneurology.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. jacobimed.org [jacobimed.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Memantine: efficacy and safety in mild-to-severe Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Updated safety results from phase 3 lecanemab study in early Alzheimer's disease -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of SDI-118 and Existing Alzheimer's Disease Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373101#benchmarking-sdi-118-against-existing-alzheimer-s-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com